Nitrilotriacetic Acid

Description

This compound is an odorless white solid. Sinks in and mixes with water. (USCG, 1999)

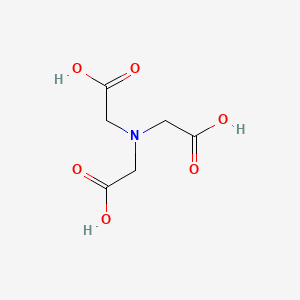

This compound is a tricarboxylic acid and a NTA. It has a role as a nephrotoxic agent and a carcinogenic agent. It is a conjugate acid of a nitrilotriacetate(1-).

This compound is a derivative of acetic acid, N(CH2COOH)3. It is a complexing (sequestering) agent that forms stable complexes with Zn2+. (From Miall's Dictionary of Chemistry, 5th ed.)

This compound is a white, crystalline solid compound. This compound is mainly used as a chelating and eluting agent and is found in laundry detergents. Exposure to this compound irritates the skin, eyes and respiratory tract and causes kidney and bladder damage. This compound is reasonably anticipated to be a human carcinogen. (NCI05)

A derivative of acetic acid, N(CH2COOH)3. It is a complexing (sequestering) agent that forms stable complexes with Zn2+.

A derivative of acetic acid, N(CH2COOH)3. It is a complexing (sequestering) agent that forms stable complexes with Zn2+. (From Miall's Dictionary of Chemistry, 5th ed.)

Structure

3D Structure

Propriétés

IUPAC Name |

2-[bis(carboxymethyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO6/c8-4(9)1-7(2-5(10)11)3-6(12)13/h1-3H2,(H,8,9)(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGFYIUFZLHCRTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO6, Array | |

| Record name | NITRILOTRIACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITRILOTRIACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1238 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020939 | |

| Record name | Nitrilotriacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nitrilotriacetic acid is an odorless white solid. Sinks in and mixes with water. (USCG, 1999), Dry Powder, White odorless solid; [CAMEO] Off-white odorless powder; [MSDSonline], WHITE CRYSTALLINE POWDER. | |

| Record name | NITRILOTRIACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycine, N,N-bis(carboxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitrilotriacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6345 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NITRILOTRIACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1238 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Solid decomposes (NTP, 1992) | |

| Record name | NITRILOTRIACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 0.1 mg/mL at 73 °F (NTP, 1992), Slightly soluble in DMSO-d6; soluble in ethanol, 1.28 g dissolves in 1 L water at 22.5 °C, Insoluble in most org solvents, In water, 5.91X10+4 mg/L at 25 °C, Solubility in water, g/100ml at 22 °C: 0.128 (poor) | |

| Record name | NITRILOTRIACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITRILOTRIACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2853 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITRILOTRIACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1238 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

greater than 1 at 68 °F (USCG, 1999), GREATER THAN 1 AT 20 °C /SOLID/ | |

| Record name | NITRILOTRIACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITRILOTRIACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2853 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000001 [mmHg] | |

| Record name | Nitrilotriacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6345 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Impurities |

HCN, 4 ppm; NaOH, 0.3%; Na2CO3, 0.4%; primary and secondary amines, 0.2%; iminodiacetic acid (IDA), 0.2%; K, 6 ppm; Zn, 2 ppm; Cu, 1 ppm; Fe, less than 10 ppm; Pb, 1-2 ppm; formaldehyde, less than 2 ppm | |

| Record name | NITRILOTRIACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2853 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Prismatic crystals from hot water, White crystalline powder | |

CAS No. |

139-13-9, 49784-42-1 | |

| Record name | NITRILOTRIACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrilotriacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrilotriacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cadmate(1-), (N,N-bis((carboxy-kappaO)methyl)glycinato(3-)-kappaN,kappaO)-, potassium (1:1), (T-4)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049784421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrilotriacetic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03040 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NITRILOTRIACETIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2121 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycine, N,N-bis(carboxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitrilotriacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitrilotriacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.869 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITRILOTRIACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KA90006V9D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NITRILOTRIACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2853 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITRILOTRIACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1238 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

475 °F (decomposes) (NTP, 1992), 242 °C dec | |

| Record name | NITRILOTRIACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITRILOTRIACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2853 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Unraveling the Chelation Mechanism of Nitrilotriacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanism of nitrilotriacetic acid (NTA) chelation. It is designed to serve as a critical resource for researchers, scientists, and professionals in drug development who utilize NTA in their work, from biopharmaceutical purification to metal ion sequestration. This guide delves into the coordination chemistry, thermodynamics, and kinetics of NTA-metal complex formation, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate key processes.

The Core Mechanism of NTA Chelation

This compound (NTA) is an aminopolycarboxylic acid that functions as a tetradentate chelating agent. In its fully deprotonated form, the NTA molecule possesses four donor atoms: a single tertiary amine nitrogen and three carboxylate oxygen atoms.[1] This arrangement allows NTA to form stable, five-membered chelate rings with a central metal ion. The tripodal structure of NTA enables it to wrap around a metal ion, occupying four of its coordination sites.[1] The remaining coordination sites on the metal ion are typically occupied by water molecules or other ligands present in the solution.

The chelation process involves the displacement of water molecules from the hydrated metal ion's coordination sphere by the donor atoms of the NTA molecule. This reaction is driven by a favorable increase in entropy, known as the chelate effect. The formation of a single, more stable multidentate ligand-metal complex from a hydrated metal ion and a free ligand results in the release of multiple water molecules, leading to an overall increase in the disorder of the system.

The stoichiometry of the most common NTA-metal complexes is 1:1. However, in some cases, such as with Fe(III), a 1:2 metal-to-ligand complex, [Fe(NTA)₂]³⁻, can also form.[2] The coordination geometry of the resulting complex is dependent on the specific metal ion, its coordination number, and the presence of other ligands. For instance, the [Ni(NTA)(H₂O)₂]⁻ and [Ca(NTA)(H₂O)₃]⁻ complexes exhibit octahedral and pentagonal bipyramidal geometries, respectively.[1]

Quantitative Data: Stability of NTA-Metal Complexes

The stability of NTA-metal complexes is quantified by the formation constant (K) or, more commonly, its logarithm (log K). A higher log K value indicates a more stable complex. The stability of these complexes is influenced by factors such as the charge and ionic radius of the metal ion, the pH of the solution, and the ionic strength of the medium. Below is a summary of the stability constants for NTA with various metal ions, compiled from the IUPAC critical survey by G. Anderegg.[3][4]

| Metal Ion | Log K₁ | Log K₂ | Conditions (Temperature, Ionic Strength) |

| Ca²⁺ | 6.41 | - | 20 °C, 0.1 M KCl |

| Mg²⁺ | 5.41 | - | 20 °C, 0.1 M KCl |

| Mn²⁺ | 7.44 | - | 20 °C, 0.1 M KCl |

| Fe²⁺ | 8.83 | - | 20 °C, 0.1 M KCl |

| Co²⁺ | 10.38 | - | 20 °C, 0.1 M KCl |

| Ni²⁺ | 11.54 | 4.8 | 20 °C, 0.1 M KCl |

| Cu²⁺ | 12.94 | 3.5 | 20 °C, 0.1 M KCl |

| Zn²⁺ | 10.67 | - | 20 °C, 0.1 M KCl |

| Cd²⁺ | 9.54 | 4.9 | 20 °C, 0.1 M KCl |

| Pb²⁺ | 11.39 | - | 20 °C, 0.1 M KCl |

| Al³⁺ | 11.3 | - | 25 °C, 0.1 M |

| Fe³⁺ | 15.9 | 10.0 | 20 °C, 0.1 M KCl |

| La³⁺ | 10.43 | - | 20 °C, 0.1 M KCl |

| Y³⁺ | 11.41 | - | 20 °C, 0.1 M KCl |

Thermodynamics and Kinetics of Chelation

The formation of NTA-metal complexes is governed by both thermodynamic and kinetic factors.

Thermodynamics: The spontaneity of the chelation reaction is determined by the change in Gibbs free energy (ΔG), which is related to the enthalpy (ΔH) and entropy (ΔS) changes by the equation ΔG = ΔH - TΔS. Generally, the chelation of metal ions by NTA is an entropically driven process, with a significant positive entropy change resulting from the release of water molecules. The enthalpy change can be either exothermic or endothermic, depending on the specific metal ion.

Kinetics: The rate of formation of NTA-metal complexes can vary significantly depending on the metal ion. For many divalent metal ions, the complex formation is very rapid. For instance, the association rate constant (k_on) for Ni²⁺ with NTA has been measured to be 1.2 x 10⁴ M⁻¹s⁻¹.[1][5] The dissociation of the complex (k_off) is typically much slower, highlighting the kinetic stability of the chelate. The dissociation of Ni²⁺ from NTA is slow, with a rate constant of 6.2 x 10⁻³ s⁻¹ even in the presence of a high concentration of a competing chelator like EDTA.[5] For some metal ions, such as Fe(III), the exchange with other ligands can be a multi-step process. The reaction of Fe(III)-NTA with transferrin, for example, proceeds through a biphasic kinetic model, involving the formation of an intermediate ternary complex.[6]

Experimental Protocols for Studying NTA Chelation

The determination of stability constants and the characterization of NTA-metal complexes are commonly performed using potentiometric titration and spectrophotometry.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes. The procedure involves monitoring the change in the potential of an ion-selective electrode (ISE) or a pH electrode as a function of the volume of a titrant added to a solution containing the metal ion and NTA.

Detailed Methodology:

-

Solution Preparation:

-

Prepare a standard solution of the metal salt of interest (e.g., 0.01 M) in deionized water. The counter-ion should be non-complexing, such as perchlorate (B79767) or nitrate.

-

Prepare a standard solution of NTA (e.g., 0.01 M). The trisodium (B8492382) salt of NTA is readily soluble in water.

-

Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH, carbonate-free).

-

Prepare a background electrolyte solution (e.g., 0.1 M KCl or KNO₃) to maintain a constant ionic strength.

-

-

Calibration of the Electrode:

-

Calibrate the pH electrode using standard buffer solutions (e.g., pH 4, 7, and 10).

-

If using a metal-ion selective electrode (e.g., a copper ISE for Cu²⁺-NTA titration), calibrate it using standard solutions of the metal ion.[7]

-

-

Titration Procedure:

-

Pipette a known volume of the metal salt solution and the NTA solution into a thermostated titration vessel.

-

Add the background electrolyte to achieve the desired ionic strength.

-

Immerse the calibrated pH electrode and a reference electrode (or a combination electrode) into the solution.

-

Stir the solution continuously.

-

Titrate the solution with the standardized strong base, adding small increments of the titrant.

-

Record the pH (or potential) and the volume of titrant added after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the pH (or potential) versus the volume of titrant added to obtain the titration curve.

-

The stability constants are calculated from the titration data using specialized computer programs that fit the data to a model of the chemical equilibria in the solution.

-

Spectrophotometry

UV-Visible spectrophotometry can be used to determine the stability constants of NTA-metal complexes, particularly for transition metals that form colored complexes or have distinct UV absorption spectra. The method relies on the change in absorbance as the complex is formed.

Detailed Methodology:

-

Solution Preparation:

-

Prepare stock solutions of the metal salt and NTA of known concentrations.

-

Prepare a series of buffer solutions to control the pH of the experimental solutions.

-

-

Determination of λ_max:

-

Prepare a solution containing the metal ion and NTA at a molar ratio that favors complex formation.

-

Scan the UV-Vis spectrum of the solution to determine the wavelength of maximum absorbance (λ_max) for the complex.

-

-

Method of Continuous Variations (Job's Plot):

-

Prepare a series of solutions where the total molar concentration of the metal and NTA is constant, but the mole fraction of each component varies from 0 to 1.

-

Measure the absorbance of each solution at the λ_max of the complex.

-

Plot the absorbance versus the mole fraction of the ligand. The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance occurs.

-

-

Mole-Ratio Method:

-

Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of NTA.

-

Measure the absorbance of each solution at the λ_max.

-

Plot the absorbance versus the molar ratio of ligand to metal. The plot will consist of two linear segments that intersect at a point corresponding to the stoichiometry of the complex.

-

-

Data Analysis for Stability Constant:

-

From the absorbance data obtained from either method, the concentrations of the free metal ion, free ligand, and the complex at equilibrium can be calculated using Beer-Lambert's law.

-

The stability constant is then calculated from these equilibrium concentrations. For the reaction M + L ⇌ ML, K = [ML] / ([M][L]).

-

Conclusion

This compound is a versatile and effective chelating agent with well-characterized coordination chemistry. Its ability to form stable complexes with a wide range of metal ions makes it an invaluable tool in various scientific and industrial applications. This guide has provided a detailed examination of the mechanism of NTA chelation, supported by quantitative data on complex stability and detailed experimental protocols for its characterization. A thorough understanding of these principles is essential for the effective application of NTA in research, drug development, and beyond.

References

- 1. Real-time measurement of nickel ion chelation kinetics – Dynamic Biosensors [dynamic-biosensors.com]

- 2. Fate of the this compound-Fe(III) Complex during Photodegradation and Biodegradation by Rhodococcus rhodochrous - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iupac.org [iupac.org]

- 4. researchgate.net [researchgate.net]

- 5. pepolska.pl [pepolska.pl]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis and Characterization of Nitrilotriacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of nitrilotriacetic acid (NTA), a versatile chelating agent with significant applications in various scientific and industrial fields, including drug development. This document details common synthetic routes and analytical techniques for characterization, presenting quantitative data in accessible formats and providing detailed experimental protocols.

Introduction to this compound

This compound (NTA) is an aminopolycarboxylic acid with the formula N(CH₂COOH)₃. It is a crystalline solid that is soluble in alkaline solutions and slightly soluble in hot water.[1] NTA is widely recognized for its ability to form stable complexes with a variety of metal ions, making it a valuable chelating agent in detergents, water treatment, and electroplating.[2][3] In the realm of life sciences and drug development, NTA derivatives are famously used in immobilized metal affinity chromatography (IMAC) for the purification of histidine-tagged proteins.[4][5]

Synthesis of this compound

Several methods have been developed for the synthesis of NTA, ranging from traditional industrial processes to more modern, cleaner technologies. The choice of method often depends on factors such as cost, safety, and environmental considerations.

Synthesis via Chloroacetic Acid

This method involves the reaction of a nitrogen source, such as ammonia (B1221849) or ammonium (B1175870) chloride, with chloroacetic acid in an alkaline medium, followed by acidification.[2][6]

-

Preparation of Sodium Chloroacetate (B1199739): Chloroacetic acid is neutralized with a stoichiometric amount of sodium hydroxide (B78521) solution to form sodium chloroacetate.[6]

-

Amination: The sodium chloroacetate solution is then reacted with ammonium chloride.[6] The reaction mixture is heated to facilitate the nucleophilic substitution of the chlorine atoms by the amino group.

-

Alkaline Condensation: Sodium hydroxide is added to the reaction mixture to maintain alkaline conditions, which drives the reaction towards the formation of the trisodium (B8492382) salt of NTA.[2]

-

Acidification: The resulting solution containing the trisodium salt of NTA is acidified with a strong acid, such as sulfuric or hydrochloric acid, to a pH of approximately 1.0-3.0.[3]

-

Isolation: The precipitated NTA is then isolated by filtration, washed with cold water to remove impurities, and dried.[3]

Synthesis via Sodium Cyanide (Strecker Synthesis)

The Strecker synthesis provides a pathway to α-amino acids and their derivatives through the reaction of an aldehyde or ketone with ammonia and cyanide. A variation of this can be used for NTA synthesis.[7][8][9]

-

Reaction Setup: A reaction vessel is charged with formaldehyde (B43269) and an ammonium salt (e.g., ammonium chloride) or aqueous ammonia.[2]

-

Cyanide Addition: A solution of sodium cyanide is slowly added to the cooled reaction mixture. The simultaneous addition of formaldehyde and sodium cyanide is crucial and requires careful control.[2]

-

Reaction Conditions: The reaction is typically carried out at a controlled temperature, often below 50°C, and under alkaline conditions, which can be maintained by the addition of sodium hydroxide.[10]

-

Hydrolysis: The intermediate aminonitrile is hydrolyzed in situ under the alkaline conditions to form the sodium salt of NTA.[7]

-

Acidification and Isolation: The reaction mixture is then acidified with a mineral acid to precipitate the NTA, which is subsequently filtered, washed, and dried.[2]

Cleaner Synthesis via Hydroxyacetonitrile

To mitigate the use of highly toxic reagents like sodium cyanide, a cleaner synthesis route utilizing hydroxyacetonitrile has been developed.[2][3]

-

Initial Mixture: A reaction vessel is charged with aqueous ammonia and sodium hydroxide solution and cooled to a temperature between 10-70°C.[2]

-

Addition of Hydroxyacetonitrile: Hydroxyacetonitrile is gradually added to the reaction mixture. The weight ratio of ammonia water to sodium hydroxide to hydroxyacetonitrile is typically in the range of 1:5.5-12:5-15.[2]

-

Heating and Hydrolysis: After the addition is complete, the temperature is raised to 80-100°C and maintained for approximately 1.5 to 6 hours to facilitate the hydrolysis of the nitrile groups to carboxylates, yielding a solution of trisodium NTA.[2][3]

-

Acidification and Isolation: The resulting solution is cooled and then acidified with sulfuric or hydrochloric acid to a pH of 1.0-3.0 at a temperature of 50-90°C to precipitate the NTA. The product is then isolated by centrifugation or filtration.[2][3]

Synthesis by Oxidation of Triethanolamine (B1662121)

This industrial process involves the catalytic oxidation of triethanolamine (TEA) in the presence of a strong base and a catalyst.[1][2]

-

Reaction Mixture: Triethanolamine, an alkali metal hydroxide (e.g., sodium hydroxide), and a cadmium-based catalyst are combined in an aqueous solution within a high-pressure autoclave.[1]

-

Reaction Conditions: The mixture is heated to a high temperature, typically in the range of 250-375°C, for a short duration (1 to 20 minutes).[1]

-

Work-up: After the reaction, the mixture is cooled, and the product, the alkali metal salt of NTA, is worked up.

-

Acidification: The salt is then dissolved in water and acidified to precipitate the free NTA.[2]

Characterization of this compound

A combination of chromatographic and spectroscopic techniques is employed to confirm the identity, purity, and properties of the synthesized NTA.

High-Performance Liquid Chromatography (HPLC)

HPLC is a common method for the quantification of NTA. Due to its lack of a strong chromophore, NTA is often complexed with a metal ion to facilitate UV-Vis detection.

-

Standard and Sample Preparation:

-

Prepare a stock solution of NTA standard (e.g., 1 mg/mL) in water.[11]

-

Prepare a stock solution of an iron(III) salt, such as ferric chloride (e.g., 10 mg/mL), in water.[11]

-

For analysis, mix the NTA sample or standard with the ferric chloride solution in a defined ratio (e.g., 100 µL NTA solution, 100 µL ferric chloride solution, and 800 µL water) to form the Fe(III)-NTA complex.[11]

-

-

Chromatographic Conditions:

-

Column: A reverse-phase column, such as a Newcrom BH stationary phase column, can be used.[11]

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and water is typically employed. For some applications, a buffer such as sodium acetate (B1210297) with an ion-pairing agent like tetrabutylammonium (B224687) bromide may be used.

-

Detection: UV detection is performed at a wavelength suitable for the Fe(III)-NTA complex (e.g., 254 nm).[12]

-

Quantification: The concentration of NTA in the sample is determined by comparing its peak area to a calibration curve generated from the NTA standards.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of NTA requires a derivatization step to convert the non-volatile NTA into a volatile ester.[13][14]

-

Derivatization (Esterification):

-

The NTA sample is esterified, for example, by reacting with n-propyl-HCl or n-butyl-HCl solution to form the corresponding tri-n-propyl or tri-n-butyl esters.[13]

-

Alternatively, methylation can be achieved using a reagent like boron trifluoride in methanol.

-

-

Extraction: The derivatized NTA is extracted into an organic solvent (e.g., dichloromethane).

-

GC-MS Conditions:

-

Column: A suitable capillary column, such as a DB-35MS, is used.

-

Carrier Gas: Helium is typically used as the carrier gas.

-

Temperature Program: An appropriate temperature gradient is applied to the oven to separate the components of the mixture.

-

Mass Spectrometry: The mass spectrometer is operated in electron impact (EI) mode, and data can be acquired in full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.

-

-

Identification and Quantification: The identity of the NTA ester is confirmed by its retention time and mass spectrum.[13] Quantification can be achieved using an internal standard and a calibration curve.

Spectroscopic Characterization

FTIR spectroscopy is used to identify the functional groups present in the NTA molecule. The spectrum is typically recorded on a solid sample using a KBr pellet.[15]

¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of NTA. The sample is typically dissolved in a suitable deuterated solvent, such as D₂O with a pH adjustment.[16]

Quantitative Data

The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₉NO₆ | [17] |

| Molecular Weight | 191.14 g/mol | [17] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 245 °C (decomposes) | [17] |

| Water Solubility | 1.28 g/L at 22.5 °C | [17] |

| pKa values | pKa1: 1.8, pKa2: 2.5, pKa3: 9.7 |

Table 2: Spectroscopic Data for this compound

| Technique | Key Peaks/Shifts and Assignments | Reference |

| FTIR (KBr Pellet) | ~3000-3200 cm⁻¹ (O-H stretch, carboxylic acid), ~1730 cm⁻¹ (C=O stretch, carboxylic acid), ~1400 cm⁻¹ (C-N stretch) | [15] |

| ¹H NMR (D₂O) | A sharp singlet is typically observed for the six equivalent methylene (B1212753) protons (CH₂). The chemical shift is dependent on the pH of the solution. A peak around 3.95 ppm has been reported. | [16] |

| ¹³C NMR | Two signals are expected: one for the methylene carbons and one for the carboxyl carbons. | [17] |

Visualizations

The following diagrams illustrate the synthesis and characterization workflows for this compound.

Caption: Major synthetic routes to this compound.

Caption: Workflow for the characterization of synthesized NTA.

References

- 1. US3833650A - Preparation of this compound - Google Patents [patents.google.com]

- 2. Page loading... [guidechem.com]

- 3. CN102633663B - Clean technique for producing this compound - Google Patents [patents.google.com]

- 4. Facile synthesis of multivalent this compound (NTA) and NTA conjugates for analytical and drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 8. Strecker Synthesis [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. US3984453A - Process for preparing nitrilotriacetonitrile - Google Patents [patents.google.com]

- 11. HPLC Determination of this compound (NTA) and Ethylenediaminetetraacetic acid (EDTA) on Newcrom BH Column | SIELC Technologies [sielc.com]

- 12. Simultaneous determination of DTPA, EDTA, and NTA by UV-visible spectrometry and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Gas chromatographic and mass spectrometric analysis of this compound in environmental aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. This compound | C6H9NO6 | CID 8758 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Cornerstone of Protein Purification: A Technical History of Nitrilotriacetic Acid in Biochemical Research

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrilotriacetic acid (NTA), a seemingly simple chelating agent, has played a transformative role in the landscape of biochemical research. Its unique ability to form stable, reversible complexes with metal ions, particularly nickel, became the foundation for one of the most widely used protein purification techniques: Immobilized Metal Affinity Chromatography (IMAC). This technical guide delves into the history of NTA in biochemical research, from its early applications to its pivotal role in the development of the His-tag protein purification system. We will explore the quantitative aspects of NTA's interactions, provide detailed experimental protocols for its use, and visualize the underlying principles and workflows that have made it an indispensable tool in modern life sciences.

A Historical Perspective: From Chelator to Chromatography King

This compound was first synthesized in the 19th century, but its journey into the core of biochemical laboratories began much later. Initially, it was recognized for its utility as a chelating agent, a molecule that can form multiple bonds to a single metal ion. This property was valuable in various industrial and analytical applications for sequestering metal ions.

The conceptual leap that brought NTA to the forefront of biochemistry was the realization that this chelation could be harnessed for biological separations. The predecessor to NTA in this field was iminodiacetic acid (IDA), which was first used to immobilize metal ions on a solid support for chromatography.[1] However, the introduction of NTA by Ernst Hochuli and his colleagues in 1987 marked a significant advancement. They successfully coupled NTA to agarose (B213101) beads, creating a resin that could be "charged" with nickel ions. This Ni-NTA agarose became the cornerstone of the now-ubiquitous His-tag protein purification system.

The principle was elegant in its simplicity: by genetically engineering a short tag of six to ten histidine residues onto a protein of interest (a "His-tag"), the protein could be selectively captured from a complex cellular lysate by the immobilized nickel ions on the NTA resin.[2] The interaction is based on the affinity of the imidazole (B134444) side chains of histidine for the nickel ions.[2] This innovation dramatically simplified protein purification, often achieving over 95% homogeneity in a single step.[3]

Quantitative Data: Understanding the NTA-Metal-Protein Interaction

The effectiveness of NTA in IMAC is rooted in the specific chemical and physical properties of its complexes. NTA is a tetradentate chelating agent, meaning it uses four coordination sites to bind a metal ion, leaving two sites available to interact with the histidine residues of a His-tagged protein.[4][5] This is a key advantage over its predecessor, IDA, which is a tridentate chelator and thus holds the metal ion less tightly, leading to greater ion leaching and potentially lower purity.[2][6]

Table 1: Comparison of NTA and IDA in Immobilized Metal Affinity Chromatography

| Feature | This compound (NTA) | Iminodiacetic Acid (IDA) |

| Coordination Sites | Tetradentate (4) | Tridentate (3) |

| Metal Ion Affinity | Higher | Lower |

| Metal Ion Leaching | Substantially lower | Higher |

| Purity of Eluted Protein | Typically higher | Often lower |

| Resistance to Chelators (e.g., EDTA) | Higher | Lower |

| Resistance to Reducing Agents (e.g., DTT) | Higher | Lower |

| Protein Binding Capacity | Generally lower | Generally higher |

Data compiled from various sources.[6][7]

The stability of the NTA-metal complex is crucial for the robustness of the purification process. The following table presents the stability constants (log K) for NTA with several divalent metal ions commonly used in biochemical research.

Table 2: Stability Constants (log K) of NTA with Divalent Metal Ions

| Metal Ion | log K |

| Cu(II) | 12.94 |

| Ni(II) | 11.54 |

| Zn(II) | 10.66 |

| Co(II) | 10.38 |

| Fe(II) | 8.84 |

| Mn(II) | 7.44 |

| Ca(II) | 6.41 |

| Mg(II) | 5.41 |

Values are for a 1:1 complex at 20-25°C and an ionic strength of 0.1 M.

The binding affinity of the His-tag to the Ni-NTA complex is a critical parameter. While this can vary depending on the protein and the accessibility of the tag, the equilibrium dissociation constant (KD) for a hexahistidine tag and Ni-NTA is in the nanomolar to micromolar range, indicating a strong interaction.

Experimental Protocols: Harnessing the Power of NTA

The following protocols provide a detailed methodology for the purification of His-tagged proteins using Ni-NTA agarose, a standard application of NTA in biochemical research.

Preparation of Ni-NTA Agarose Slurry

-

Resin Preparation: Gently swirl the bottle of Ni-NTA agarose to ensure the resin is fully suspended.

-

Transfer: Using a wide-bore pipette tip, transfer the desired volume of the 50% slurry to a suitable tube.

-

Sedimentation: Centrifuge at 500 x g for 2 minutes to pellet the resin. Carefully remove the supernatant.

-

Washing: Wash the resin with 3 column volumes of deionized water. Gently resuspend the resin and centrifuge again at 500 x g for 5 minutes.

-

Equilibration: Equilibrate the resin by washing with 3-5 column volumes of Binding Buffer (see section 3.2 for composition). After the final wash, resuspend the resin in Binding Buffer to create a 50% slurry.

Purification of His-Tagged Proteins under Native Conditions

This protocol is suitable for soluble proteins where maintaining biological activity is important.

Buffers Required:

-

Lysis Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0.

-

Wash Buffer: 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0.

-

Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0.

Procedure:

-

Cell Lysis: Thaw the cell pellet expressing the His-tagged protein on ice. Resuspend the pellet in Lysis Buffer (typically 5 mL per gram of wet cells). For bacterial cells, add lysozyme (B549824) to a final concentration of 1 mg/mL and incubate on ice for 30 minutes. Sonicate the suspension on ice to complete lysis.

-

Clarification: Centrifuge the lysate at 10,000 x g for 20-30 minutes at 4°C to pellet cellular debris. Collect the clear supernatant.

-

Binding: Add the equilibrated Ni-NTA agarose slurry to the clarified lysate. Incubate on a rocking platform or with gentle mixing for 60 minutes at 4°C.

-

Loading: Load the lysate-resin mixture into a chromatography column. Allow the unbound proteins to flow through.

-

Washing: Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged protein with 5-10 column volumes of Elution Buffer. Collect the eluate in fractions.

-

Analysis: Analyze the collected fractions by SDS-PAGE to determine the purity of the protein.

Visualizing the Workflow: NTA in Action

The following diagrams, generated using the DOT language, illustrate the key processes involving NTA in biochemical research.

References

- 1. iba-lifesciences.com [iba-lifesciences.com]

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. Measuring Binding Constants of His-Tagged Proteins Using Affinity Chromatography and Ni-NTA Immobilized Enzymes | Springer Nature Experiments [experiments.springernature.com]

- 4. med.upenn.edu [med.upenn.edu]

- 5. Complete analysis of tag protein purification fillers: an in-depth guide from principles to applications [absin.net]

- 6. benchchem.com [benchchem.com]

- 7. cube-biotech.com [cube-biotech.com]

An In-depth Technical Guide to the Theoretical Principles of Immobilized Metal Affinity Chromatography (IMAC)

Audience: Researchers, scientists, and drug development professionals.

Introduction and Historical Context

Immobilized Metal Affinity Chromatography (IMAC) is a powerful and widely used liquid chromatography technique for the purification of proteins and peptides.[1][2][3] First described by Porath and colleagues in 1975, IMAC leverages the specific and reversible interaction between certain amino acid residues on a protein's surface and chelated metal ions immobilized on a solid support matrix.[4][5] This technique has become particularly indispensable for the purification of recombinant proteins engineered to have a polyhistidine-tag (His-tag).[6][7]

The core principle of IMAC is based on the formation of a coordination complex between electron-donating amino acid side chains, primarily histidine, and transition metal ions, such as nickel (Ni²⁺), cobalt (Co²⁺), copper (Cu²⁺), and zinc (Zn²⁺).[2][8] The versatility and robustness of IMAC have established it as a cornerstone in both academic research and the biopharmaceutical industry for applications ranging from basic protein characterization to the development of therapeutic proteins.

Core Principles of IMAC

The efficacy of IMAC is rooted in the precise interplay of three key components: the solid support matrix, the chelating ligand, and the immobilized metal ion.[8]

The Solid Support Matrix

The matrix serves as the solid phase of the chromatography medium. An ideal matrix should be hydrophilic, chemically and physically stable, and provide a large surface area for the attachment of the chelating ligand. Commonly used matrices include agarose, sepharose, and magnetic beads.[8] More recent developments have introduced polymer-based matrices designed for high-flow applications and enhanced mechanical stability.[9]

The Chelating Ligand

The chelating ligand is covalently attached to the matrix and functions to immobilize the metal ion. The type of chelating ligand is a critical determinant of the affinity and specificity of the IMAC resin. The two most common chelating ligands are:

-

Iminodiacetic Acid (IDA): A tridentate ligand that coordinates the metal ion at three positions, leaving three coordination sites available for interaction with the target protein.[8][10] IDA-based resins generally exhibit a higher binding capacity but may also show increased metal ion leaching and lower specificity compared to NTA resins.[11][12]

-

Nitrilotriacetic Acid (NTA): A tetradentate ligand that coordinates the metal ion at four positions, leaving two sites for protein binding.[8][10][13] NTA provides a more stable chelation of the metal ion, resulting in lower leaching and often higher purity of the eluted protein.[12][13]

Other proprietary ligands, such as pentadentate chelators, have also been developed to offer even greater stability and resistance to metal leaching.[8]

The Metal Ion

The choice of the immobilized metal ion significantly influences the selectivity and affinity of the IMAC resin. Different metal ions have varying affinities for histidine and other amino acids. The general order of binding strength is Cu²⁺ > Ni²⁺ > Zn²⁺ > Co²⁺.[2]

-

Nickel (Ni²⁺): The most commonly used metal ion for His-tag protein purification, offering a good balance of high affinity and capacity.[14]

-

Cobalt (Co²⁺): Provides higher specificity than nickel, which can result in higher purity of the target protein, albeit with a potentially lower yield.[14]

-

Copper (Cu²⁺): Has the strongest affinity for histidine, which can be advantageous for capturing low-abundance proteins but may also lead to higher non-specific binding.

-

Zinc (Zn²⁺): Exhibits weaker binding than nickel and cobalt, which can be exploited for specific applications where gentle elution is required.

The Binding Mechanism

The interaction in IMAC is a coordination bond formed between the immobilized metal ion and electron-donating atoms on the protein surface. Histidine is the primary amino acid involved in this interaction due to the imidazole (B134444) ring in its side chain.[1] A polyhistidine-tag, typically consisting of six to eight consecutive histidine residues, provides a high-affinity binding site for the chelated metal ion.[6] The binding is pH-dependent, with optimal binding occurring at neutral to slightly alkaline pH (around 7.0-8.0). At acidic pH, the imidazole ring of histidine becomes protonated, leading to the disruption of the coordination bond and elution of the protein.

Quantitative Data on IMAC Performance

The performance of IMAC resins can be quantified by several parameters, including binding capacity and dissociation constants.

Binding Capacity of IMAC Resins

Binding capacity refers to the amount of a specific protein that can be adsorbed by a given volume of chromatography resin. This parameter is influenced by the resin type, the chelating ligand, the metal ion, and the properties of the target protein.

| Chelating Ligand | Metal Ion | Typical Binding Capacity for His-tagged Proteins (mg/mL resin) | Reference(s) |

| IDA | Ni²⁺ | >15 | [4] |

| NTA | Ni²⁺ | >15 | [12] |

| IDA | Cu²⁺ | >25 µmol/mL | [15] |

| NTA | Ni²⁺ | >15 µmol/mL | [15] |

Note: Binding capacities are highly dependent on the specific protein, flow rate, and buffer conditions.

Dissociation Constants (Kd)

The dissociation constant (Kd) is a measure of the affinity between the immobilized metal ion and the protein. A lower Kd value indicates a stronger interaction.

| Interacting Molecules | Dissociation Constant (Kd) | Reference(s) |

| Hexahistidine-tag and Ni²⁺-NTA | 14 ± 1 nM | [16] |

| Various proteins with immobilized copper or zinc | Varies with the number of histidine residues | [17] |

Experimental Protocols

Purification of a His-tagged Recombinant Protein

This protocol provides a general workflow for the purification of a His-tagged protein from a bacterial cell lysate.

1. Buffer Preparation:

-

Lysis Buffer: 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0.

-

Wash Buffer: 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0.

-

Elution Buffer: 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0.

2. Cell Lysis and Clarification:

-

Resuspend the cell pellet in Lysis Buffer.

-

Lyse the cells by sonication or high-pressure homogenization.

-

Centrifuge the lysate at high speed (e.g., 17,000 x g) for 30 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the soluble protein fraction.

3. IMAC Column Chromatography:

-

Equilibrate the IMAC column (e.g., pre-packed with Ni-NTA resin) with 5-10 column volumes (CV) of Lysis Buffer.

-

Load the clarified supernatant onto the column.

-

Wash the column with 10-15 CV of Wash Buffer to remove non-specifically bound proteins.

-

Elute the His-tagged protein with 5-10 CV of Elution Buffer.

-

Collect fractions and monitor the protein elution using UV absorbance at 280 nm.

4. Analysis of Purified Protein:

-

Analyze the collected fractions by SDS-PAGE to assess purity and molecular weight.

-

Pool the fractions containing the pure protein.

-

Perform a buffer exchange into a suitable storage buffer using dialysis or a desalting column.

Enrichment of Phosphopeptides

This protocol outlines a method for the enrichment of phosphopeptides from a complex peptide mixture using Fe³⁺-IMAC.[18]

1. Reagent Preparation:

-

Equilibration/Wash Solution: 250 mM acetic acid in 30% acetonitrile (B52724).[19]

-

Elution Solution: 150 mM ammonium (B1175870) hydroxide (B78521) in 25% acetonitrile.[19]

2. Sample Preparation:

-

Digest the protein sample with an appropriate protease (e.g., trypsin).

-

Acidify the peptide mixture to a pH of 2.5-3.0 with 1M HCl.[19]

-

Add acetonitrile to a final concentration of approximately 30% (v/v).[19]

3. Phosphopeptide Enrichment:

-

Equilibrate the Fe³⁺-IMAC spin column with the Equilibration/Wash Solution.

-

Load the prepared peptide sample onto the column and incubate with gentle agitation.

-

Wash the column thoroughly with the Equilibration/Wash Solution to remove non-phosphorylated peptides.

-

Elute the bound phosphopeptides with the Elution Solution.

4. Sample Preparation for Mass Spectrometry:

-

The eluted phosphopeptides can be directly analyzed by mass spectrometry after a desalting step.

Visualizations

IMAC Experimental Workflow

Caption: A generalized workflow for His-tagged protein purification using IMAC.

Molecular Interaction in Ni-NTA IMAC

Caption: Coordination chemistry of a His-tagged protein binding to a Ni-NTA resin.

Logical Relationships in IMAC Parameter Optimization

Caption: Key parameters influencing the outcome of an IMAC purification.

References

- 1. researchgate.net [researchgate.net]

- 2. bio-works.com [bio-works.com]

- 3. researchgate.net [researchgate.net]

- 4. bio-rad.com [bio-rad.com]

- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 6. letstalkacademy.com [letstalkacademy.com]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. marvelgent.com [marvelgent.com]

- 9. bio-rad.com [bio-rad.com]

- 10. benchchem.com [benchchem.com]

- 11. info.gbiosciences.com [info.gbiosciences.com]

- 12. cube-biotech.com [cube-biotech.com]

- 13. iba-lifesciences.com [iba-lifesciences.com]

- 14. How to choose the right his-tagged purification resin [takarabio.com]

- 15. cube-biotech.com [cube-biotech.com]

- 16. Oligohis-tags: mechanisms of binding to Ni2+-NTA surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Optimized Enrichment of Phosphoproteomes by Fe-IMAC Column Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 19. Phosphopeptide enrichment by IMAC | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]

An In-depth Technical Guide to Nitrilotriacetic Acid (NTA) Ligand Coordination Chemistry and Metal Ion Interaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrilotriacetic acid (NTA) is a versatile tripodal aminopolycarboxylic acid ligand renowned for its ability to form stable complexes with a wide range of metal ions. This technical guide provides a comprehensive overview of the coordination chemistry of NTA, detailing its interactions with various metal ions, the thermodynamic principles governing these interactions, and its critical applications in scientific research and drug development. The guide includes a compilation of quantitative data, detailed experimental protocols for characterizing NTA-metal ion binding, and visual representations of relevant workflows and concepts to facilitate a deeper understanding of this important chelating agent.

Introduction to NTA and its Coordination Chemistry

This compound (NTA) is a tetradentate chelating agent, meaning it can form four coordinate bonds with a central metal ion. Its structure, featuring a central nitrogen atom connected to three carboxymethyl arms, allows it to securely "claw" onto metal ions. This chelating effect results in significantly more stable complexes than those formed by monodentate ligands.

The coordination of NTA with a metal ion typically involves the nitrogen atom and the oxygen atoms from the three carboxylate groups. This often results in an octahedral geometry around the metal ion, with the remaining coordination sites occupied by water molecules or other ligands. This stable, well-defined coordination is the foundation of NTA's utility in various biochemical and pharmaceutical applications.

Quantitative Data: NTA-Metal Ion Complex Stability

The stability of NTA-metal ion complexes is a critical parameter for its various applications. The stability constant (log K) quantifies the strength of the interaction between NTA and a metal ion at equilibrium. The higher the log K value, the more stable the complex.

Below is a summary of the logarithm of the stability constants (log K) for the formation of 1:1 complexes between NTA and various divalent and trivalent metal ions.

| Metal Ion | Log K₁ (ML) |

| Mg²⁺ | 5.41 |

| Ca²⁺ | 6.41 |

| Mn²⁺ | 7.44 |

| Fe²⁺ | 8.83 |

| Co²⁺ | 10.38 |

| Ni²⁺ | 11.53 |

| Cu²⁺ | 12.96 |

| Zn²⁺ | 10.67 |

| Cd²⁺ | 9.54 |

| Pb²⁺ | 11.39 |

| Al³⁺ | 11.4 |

| Fe³⁺ | 15.9 |

| La³⁺ | 10.47 |

| Gd³⁺ | 11.38 |

| Y³⁺ | 11.41 |

Data sourced from Anderegg, G. (1982). Critical survey of stability constants of NTA complexes. Pure and Applied Chemistry, 54(12), 2693-2758.

Core Applications in Research and Drug Development

The robust chelating properties of NTA have led to its widespread use in several key areas of scientific research and pharmaceutical development.

Immobilized Metal Affinity Chromatography (IMAC)

One of the most prominent applications of NTA is in Immobilized Metal Affinity Chromatography (IMAC), a powerful technique for purifying recombinant proteins. In this method, NTA is covalently attached to a solid support (e.g., agarose (B213101) beads) and charged with a divalent metal ion, typically nickel (Ni²⁺) or cobalt (Co²⁺).

Proteins that have been genetically engineered to have a polyhistidine tag (His-tag), a sequence of six or more histidine residues, will bind with high affinity and specificity to the immobilized Ni²⁺-NTA or Co²⁺-NTA complex. The imidazole (B134444) side chains of the histidine residues act as ligands for the metal ion. After washing away unbound proteins, the purified His-tagged protein can be eluted by competition with a high concentration of imidazole or by lowering the pH.

NTA-Functionalized Nanoparticles for Drug Delivery

In the field of drug development, NTA-functionalized nanoparticles are emerging as a promising platform for targeted drug delivery. Nanoparticles can be surface-modified with NTA, which can then be chelated with metal ions. These metal ions can, in turn, serve as docking sites for His-tagged therapeutic proteins, antibodies, or targeting ligands. This approach allows for the precise orientation and attachment of biomolecules to the nanoparticle surface, enhancing the efficacy and specificity of the drug delivery system.

Experimental Protocols for Studying NTA-Metal Ion Interactions

A thorough understanding of the binding kinetics and thermodynamics of NTA-metal ion interactions is crucial for optimizing its applications. The following sections provide detailed methodologies for key experiments used to characterize these interactions.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for directly measuring the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Objective: To determine the binding affinity (Kₐ), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of NTA-metal ion complexation.

Materials:

-

Isothermal Titration Calorimeter

-

NTA solution (e.g., 1 mM in the calorimetric cell)

-

Metal ion solution (e.g., 10 mM in the injection syringe, prepared from a high-purity salt like NiCl₂ or CuSO₄)

-

Buffer (e.g., 50 mM HEPES, pH 7.4, with low metal-binding affinity)

Protocol:

-

Sample Preparation:

-

Prepare NTA and metal ion solutions in the same buffer to minimize heats of dilution.

-

Degas both solutions to prevent bubble formation during the experiment.

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25 °C).

-

Set the stirring speed (e.g., 750 rpm).

-

Equilibrate the instrument until a stable baseline is achieved.

-

-

Titration:

-

Perform a series of injections (e.g., 20 injections of 2 µL each) of the metal ion solution into the NTA solution.

-

The time between injections should be sufficient for the signal to return to baseline (e.g., 180 seconds).

-

-

Data Analysis:

-

Integrate the heat-flow peaks for each injection.

-

Plot the integrated heat per mole of injectant against the molar ratio of metal to NTA.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions, providing kinetic data (association and dissociation rate constants).

Objective: To determine the association rate constant (kₐ), dissociation rate constant (kₑ), and dissociation constant (Kₑ) for the interaction of a His-tagged protein with a Ni-NTA functionalized sensor surface.

Materials:

-

SPR instrument

-

NTA sensor chip

-

Running buffer (e.g., HBS-EP buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

-

Activation solution: 500 µM NiCl₂ in running buffer

-

Ligand: Purified His-tagged protein (analyte) at various concentrations

-

Regeneration solution: 350 mM EDTA in running buffer

Protocol:

-

Surface Preparation:

-

Prime the system with running buffer.

-

Inject the NiCl₂ solution over the NTA sensor surface to immobilize the nickel ions.

-

-

Ligand Immobilization:

-

Inject a solution of the His-tagged protein over the Ni-NTA surface to achieve the desired level of immobilization.

-

-

Kinetic Analysis:

-

Inject a series of concentrations of the analyte (e.g., a binding partner to the immobilized protein) over the sensor surface (association phase).

-

Follow with an injection of running buffer to monitor the dissociation of the analyte (dissociation phase).

-

-

Regeneration:

-

Inject the EDTA solution to strip the Ni²⁺ and the His-tagged protein from the sensor surface, preparing it for the next cycle.

-

-

Data Analysis:

-

Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine kₐ, kₑ, and calculate Kₑ (kₑ/kₐ).

-

X-ray Crystallography

X-ray crystallography provides high-resolution structural information about NTA-metal complexes, revealing details about coordination geometry, bond lengths, and angles.

Objective: To determine the three-dimensional structure of a His-tagged protein in complex with Ni-NTA.

Materials:

-

Highly purified His-tagged protein (>95% purity)

-

NiCl₂

-

Crystallization screens (various buffers, precipitants, and salts)

-

Crystallization plates (e.g., sitting drop or hanging drop vapor diffusion plates)

-

X-ray diffraction equipment (in-house or synchrotron source)

Protocol:

-

Complex Formation:

-

Incubate the purified His-tagged protein with a slight molar excess of NiCl₂ to form the protein-Ni-NTA complex (assuming the protein has an accessible His-tag).

-

-

Crystallization Screening:

-

Set up crystallization trials by mixing the protein-Ni-NTA complex solution with a wide range of crystallization conditions.

-

Incubate the plates at a constant temperature (e.g., 4 °C or 20 °C).

-

-

Crystal Optimization:

-

Optimize the initial crystallization "hits" by fine-tuning the concentrations of the precipitant, buffer pH, and additives.

-

-

Data Collection:

-

Cryo-protect a suitable crystal and mount it in the X-ray beam.

-

Collect a complete diffraction dataset.

-

-

Structure Determination:

-

Process the diffraction data.

-

Solve the structure using molecular replacement (if a homologous structure is available) or other phasing methods.

-

Refine the atomic model against the experimental data.

-

Visualizing Workflows and Concepts with Graphviz

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in NTA coordination chemistry.

Caption: Workflow for purifying a His-tagged protein using Ni-NTA Immobilized Metal Affinity Chromatography (IMAC).

Caption: Schematic of NTA's tetradentate coordination to a central metal ion.

Caption: Logical diagram showing how NTA can indirectly modulate metal-dependent signaling pathways by sequestering essential metal ions.

Conclusion

This compound is a powerful and versatile chelating ligand with significant applications in life sciences and drug development. Its ability to form stable, well-defined complexes with a variety of metal ions underpins its utility in protein purification, biosensing, and the development of targeted drug delivery systems. A thorough understanding of its coordination chemistry, binding thermodynamics, and the experimental techniques used for its characterization is essential for researchers and scientists seeking to leverage the full potential of this remarkable molecule. This guide provides a foundational resource to aid in these endeavors.

understanding the role of NTA as a tetradentate ligand

Role of Nitrilotriacetic Acid (NTA) as a Tetradentate Ligand: A Technical Guide

This compound (NTA) is a polyaminocarboxylic acid with the chemical formula N(CH₂CO₂H)₃.[1] While the acid form is a colorless solid, its conjugate base, nitrilotriacetate, is a highly effective chelating agent. This technical guide provides an in-depth exploration of NTA's role as a tripodal tetradentate ligand, its coordination chemistry, quantitative binding characteristics, and its significant applications in research and industry.

Coordination Chemistry of NTA

chelating prowess of NTA stems from its ability to act as a tetradentate ligand. This means it can bind to a central metal ion through four donor atoms simultaneously: the nitrogen atom of the amine group and one oxygen atom from each of the three carboxylate groups. [2] This multi-point attachment forms stable, water-soluble complexes with a variety of metal ions, including Ca²⁺, Co²⁺, Cu²⁺, and Fe³⁺.[1]

tripodal structure of the NTA molecule allows it to form a cage-like coordination sphere around a metal ion. For instance, with nickel (Ni²⁺), it can form the complex [Ni(NTA)(H₂O)₂]⁻.[1] This coordination leaves two positions on the metal ion available for interaction with other molecules, a critical feature exploited in protein purification.

Figure 1: Coordination of NTA to a central metal ion.

Quantitative Data: Stability Constants of NTA-Metal Complexes

stability of the complexes formed between NTA and various metal ions can be quantified by their stability constants (log K). A higher log K value indicates a stronger and more stable complex. table below summarizes the stability constants for a selection of metal-NTA complexes.

| Metal Ion | Log K₁ |